2-methoxy-3-azabicyclo[3.1.0]hex-2-ene
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Overview
Description
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene is a heterocyclic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol . This compound is characterized by a bicyclic structure containing a nitrogen atom, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable azabicyclo compound with methanol under acidic or basic conditions can yield this compound . Industrial production methods may involve optimized catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:
2-methoxy-4,4,5-trimethyl-3-azabicyclo[3.1.0]hex-2-ene: This compound has additional methyl groups, which can affect its reactivity and biological activity.
3-azabicyclo[3.1.0]hex-2-ene: Lacks the methoxy group, leading to different chemical properties and applications.
The uniqueness of 2-methoxy-3-azabicyclo[31
Properties
IUPAC Name |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-8-6-5-2-4(5)3-7-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNVTIJDNPODBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC2C1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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